8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 374703-07-8
VCID: VC21436442
InChI: InChI=1S/C24H43N5O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-20-21(26-23(29)25-5-2)28(3)24(31)27-22(20)30/h4-19H2,1-3H3,(H,25,26)(H,27,30,31)
SMILES: CCCCCCCCCCCCCCCCN1C2=C(N=C1NCC)N(C(=O)NC2=O)C
Molecular Formula: C24H43N5O2
Molecular Weight: 433.6g/mol

8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 374703-07-8

Cat. No.: VC21436442

Molecular Formula: C24H43N5O2

Molecular Weight: 433.6g/mol

* For research use only. Not for human or veterinary use.

8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione - 374703-07-8

Specification

CAS No. 374703-07-8
Molecular Formula C24H43N5O2
Molecular Weight 433.6g/mol
IUPAC Name 8-(ethylamino)-7-hexadecyl-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C24H43N5O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-20-21(26-23(29)25-5-2)28(3)24(31)27-22(20)30/h4-19H2,1-3H3,(H,25,26)(H,27,30,31)
Standard InChI Key VCNKXKFMMFRLDU-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCN1C2=C(N=C1NCC)N(C(=O)NC2=O)C
Canonical SMILES CCCCCCCCCCCCCCCCN1C2=C(N=C1NCC)N(C(=O)NC2=O)C

Introduction

Structural Information

The compound's molecular structure is characterized by its purine backbone, which is a common motif in many biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of a hexadecyl chain suggests potential amphiphilic properties, which could influence its solubility and interactions with biological membranes.

Structural FeatureDescription
Molecular FormulaNot explicitly available for this specific compound, but related purines typically have a formula reflecting their substituents.
SMILESNot available for this specific compound, but can be constructed based on its structural description.
InChINot available for this specific compound.

Synthesis and Preparation

The synthesis of purine derivatives often involves multi-step reactions starting from simpler purine bases or related heterocycles. Common methods include alkylation reactions to introduce side chains like the hexadecyl group and amination reactions to introduce the ethylamino group.

Biological Activity and Potential Applications

Purine derivatives are known for their diverse biological activities, including roles in nucleic acid synthesis, signaling pathways, and as pharmaceutical agents. While specific data on 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is lacking, related compounds have shown potential in areas such as antiviral, anticancer, and cardiovascular therapies.

Research Findings and Challenges

Given the absence of direct literature on this compound, research findings are speculative based on related purine derivatives. Challenges in studying this compound include the need for its synthesis and purification, followed by comprehensive biological and pharmacological evaluations.

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